molecular formula C11H8N2O4 B11874681 6-Methylquinoxaline-2,3-dicarboxylic acid

6-Methylquinoxaline-2,3-dicarboxylic acid

Cat. No.: B11874681
M. Wt: 232.19 g/mol
InChI Key: HGYNHODPEWXLIH-UHFFFAOYSA-N
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Description

6-Methylquinoxaline-2,3-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C11H8N2O4. It is a derivative of quinoxaline, characterized by the presence of two carboxylic acid groups at the 2 and 3 positions and a methyl group at the 6 position.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Methylquinoxaline-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in the synthesis of complex molecules .

Scientific Research Applications

6-Methylquinoxaline-2,3-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylquinoxaline-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may interfere with cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 6-Methylquinoxaline-2,3-dicarboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

6-methylquinoxaline-2,3-dicarboxylic acid

InChI

InChI=1S/C11H8N2O4/c1-5-2-3-6-7(4-5)13-9(11(16)17)8(12-6)10(14)15/h2-4H,1H3,(H,14,15)(H,16,17)

InChI Key

HGYNHODPEWXLIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)C(=O)O)C(=O)O

Origin of Product

United States

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